Cyclobutanemethanol, methanesulfonate

Leaving Group Aptitude Nucleophilic Substitution Reaction Kinetics

Cyclobutanemethanol, methanesulfonate (CAS 63659-30-3), commonly referred to as cyclobutylmethyl mesylate, is a methanesulfonate ester derived from cyclobutanemethanol. Its primary molecular formula is C6H12O3S, with a molecular weight of 164.22 g/mol.

Molecular Formula C6H14O4S
Molecular Weight 182.24 g/mol
CAS No. 63659-30-3
Cat. No. B12095798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanemethanol, methanesulfonate
CAS63659-30-3
Molecular FormulaC6H14O4S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CC(C1)CO
InChIInChI=1S/C5H10O.CH4O3S/c6-4-5-2-1-3-5;1-5(2,3)4/h5-6H,1-4H2;1H3,(H,2,3,4)
InChIKeySZPMELKYSCOOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutanemethanol, Methanesulfonate (CAS 63659-30-3): A Core Intermediate for Cyclobutylmethyl Introduction in Pharmaceutical Synthesis


Cyclobutanemethanol, methanesulfonate (CAS 63659-30-3), commonly referred to as cyclobutylmethyl mesylate, is a methanesulfonate ester derived from cyclobutanemethanol. Its primary molecular formula is C6H12O3S, with a molecular weight of 164.22 g/mol . This compound functions as a potent electrophile and alkylating agent in organic synthesis [1]. It is predominantly employed as a strategic intermediate for the installation of the cyclobutylmethyl group into more complex molecular frameworks, a transformation critical for modulating the physicochemical properties and biological activities of drug candidates, particularly in the fields of analgesics and kinase inhibitors [2].

Reagent Type Methanesulfonate ester; electrophilic alkylating agent
Key Transformation Cyclobutylmethyl installation via SN2 coupling
Research Application Synthesis of opioid and kinase inhibitor candidates

Cyclobutanemethanol, Methanesulfonate (CAS 63659-30-3): Why Simple Analogue Substitution Introduces Uncontrolled Risk


The performance of Cyclobutanemethanol, methanesulfonate as a synthetic intermediate is not interchangeable with that of its closest structural analogs, such as cyclobutylmethyl 4-methylbenzenesulfonate (tosylate, CAS 13295-53-9) or (bromomethyl)cyclobutane (CAS 17247-58-4) . A generic substitution in a validated synthetic route can introduce uncontrolled risk due to critical differences in reactivity, leaving group ability, and overall reaction kinetics. The methanesulfonate (mesylate) group is a significantly better leaving group than many other sulfonates, accelerating key alkylation steps, while the cyclobutylmethyl moiety provides a rigid, sterically defined scaffold that directly impacts downstream molecular conformation and binding. Furthermore, the availability of this specific compound in a high-purity grade (e.g., 98%) with accompanying batch-specific analytical data (NMR, HPLC) is essential for ensuring reproducibility in regulated research and development environments .

  • 1 Mesylate exhibits higher leaving-group reactivity than tosylate; replacement with tosylate (CAS 13295-53-9) may shift reaction kinetics and selectivity.
  • 2 Cyclobutylmethyl bromide (CAS 17247-58-4) is a less reactive electrophile; direct substitution may require harsher conditions, limiting functional group tolerance.
  • 3 Commercial mesylate often includes high-purity grade and batch-specific analytical data (NMR, HPLC); generic alternatives may lack this quality assurance, increasing impurity risk.

Cyclobutanemethanol, Methanesulfonate (CAS 63659-30-3): Quantifiable Differentiation in Leaving Group Efficiency and Purity


Superior Leaving Group Ability of Methanesulfonate Versus 4-Methylbenzenesulfonate in SN2 Reactions

The methanesulfonate (mesylate) group is a demonstrably better leaving group than the bulkier and less electrophilic 4-methylbenzenesulfonate (tosylate) group . While direct kinetic data for cyclobutylmethyl mesylate vs. tosylate are not available, class-level inference from established leaving group hierarchies indicates that mesylates undergo SN2 reactions at rates approximately 10-100 times faster than the corresponding tosylates, owing to the stronger electron-withdrawing inductive effect of the methyl group relative to the p-tolyl group . This difference is critical for achieving efficient alkylation of weak or sterically hindered nucleophiles.

Leaving Group Reactivity: Mesylate vs Tosylate
Class-level inference
Mesylate: 10–100× faster SN2 than tosylate (class-level leaving-group hierarchy)
Reported leaving-group advantage may support faster alkylation
Data to verify under specific reaction conditions
Leaving Group Aptitude Nucleophilic Substitution Reaction Kinetics

Enhanced Reactivity of Methanesulfonate Ester Over Cyclobutylmethyl Bromide in Alkylation

The methanesulfonate ester (mesylate) is a significantly more potent electrophile compared to the corresponding alkyl bromide [1]. While direct experimental comparison for cyclobutylmethyl mesylate (CAS 63659-30-3) versus cyclobutylmethyl bromide (CAS 17247-58-4) is not published, the class-level difference in leaving group ability is well-established. Methanesulfonate (pKa of conjugate acid ≈ -1.9) is a much better leaving group than bromide (pKa of HBr ≈ -9), but this counterintuitive trend is due to the polarizability and size of the leaving group, which makes mesylate significantly more reactive than bromide in SN2 reactions with common nucleophiles. This enhanced electrophilicity translates to faster reaction rates and the ability to alkylate weaker nucleophiles under milder conditions [1].

Alkylation Reactivity: Mesylate vs Bromide
Class-level inference
Mesylate is a more reactive electrophile than cyclobutylmethyl bromide; enables milder alkylation of weak nucleophiles
May broaden nucleophile scope and reduce thermal requirements
Textbook-level reactivity; experimental verification recommended
Electrophilicity Alkylating Agent Potency Synthetic Efficiency

Availability at High Purity (98%) with Analytical Verification for Reproducible Research

Cyclobutylmethyl methanesulfonate is commercially available with a standard purity specification of 98% . This level of purity is verified by analytical techniques including NMR, HPLC, and GC, as provided by the vendor . This contrasts with the more common 95% purity specification for many similar building blocks . While a direct head-to-head comparison of batch-to-batch consistency is not publicly available, the provision of these analytical data packages for each batch is a quantifiable differentiator that significantly reduces the risk of introducing impurities that could compromise complex, multi-step synthetic sequences.

Purity & Analytical Verification
Data to verify
98% purity (NMR, HPLC, GC) vs typical 95% for sulfonate building blocks
Reported high purity may reduce impurity-related side reactions
Verify batch-specific analytical data for critical syntheses
Chemical Purity Quality Assurance Reproducibility

Cyclobutanemethanol, Methanesulfonate (CAS 63659-30-3): Validated Application Scenarios Based on Quantitative Evidence


Precision Installation of the Cyclobutylmethyl Group in Opioid Analgesic Analogues

The enhanced leaving group ability of the mesylate group makes Cyclobutanemethanol, methanesulfonate the reagent of choice for N-alkylation of morphinan scaffolds. This is directly relevant to the synthesis of potent analgesics like butorphanol and nalbuphine, where cyclobutylmethanol is a key intermediate [1]. The use of the pre-activated mesylate ester ensures efficient coupling, minimizing side reactions and maximizing yield of the critical cyclobutylmethyl-substituted product. Procuring this compound at 98% purity minimizes the risk of introducing impurities that could be challenging to separate from the final, structurally complex drug molecule .

Synthesis of Cyclobutane-Containing Janus Kinase (JAK) Inhibitors

Cyclobutane and methylcyclobutane derivatives are a core motif in several classes of Janus kinase (JAK) inhibitors, which are used to treat inflammatory and autoimmune disorders, as well as certain cancers [1]. Cyclobutanemethanol, methanesulfonate serves as a versatile alkylating agent to introduce this crucial pharmacophore . Its superior reactivity compared to a tosylate or bromide allows for efficient late-stage functionalization of complex heterocyclic cores, a common challenge in kinase inhibitor synthesis. The high purity of the compound is essential for maintaining the integrity of these advanced intermediates and avoiding the introduction of impurities that could confound biological assay results.

Synthesis of 1-Substituted Cyclobutyl Intermediates for Antiviral Nucleosides

Substituted cyclobutanes are key intermediates in the preparation of anti-viral nucleoside analogs [1]. The methanesulfonate ester of cyclobutanemethanol is a critical starting material for introducing the cyclobutylmethyl group, which can be further functionalized to create the desired nucleoside scaffold. Its role as an electrophile in this context is critical; the enhanced reactivity of the mesylate ensures efficient coupling with nucleobases or other nucleophilic partners, streamlining the synthetic route to these therapeutically important molecules. The reliable, high-purity supply of this building block is a key factor in the scalability and reproducibility of these synthetic processes .

Application
Selection Property
Validation Focus
Cyclobutylmethyl morphinan synthesis for opioid receptor studies
Reactive mesylate ester for N-alkylation
Alkylation yield and impurity profile
Cyclobutane-containing JAK inhibitor candidate synthesis
Electrophilic reactivity for late-stage functionalization
Coupling efficiency and functional group tolerance
1-substituted cyclobutyl intermediates for antiviral nucleoside research
High-purity building block for multi-step synthesis
Reproducibility and scale-up consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutanemethanol, methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.